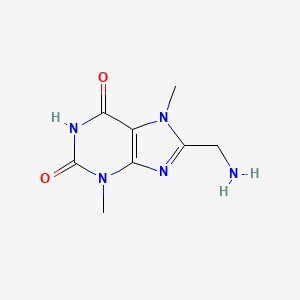![molecular formula C11H12N2O2 B11894066 Imidazo[1,2-a]pyridine-2-acetic acid, 5,7-dimethyl- CAS No. 59128-12-0](/img/structure/B11894066.png)
Imidazo[1,2-a]pyridine-2-acetic acid, 5,7-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazo[1,2-a]pyridine-2-acetic acid, 5,7-dimethyl- is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in pharmaceutical chemistry. The presence of the imidazo[1,2-a]pyridine core in this compound makes it a valuable scaffold for the development of new drugs and therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridine-2-acetic acid, 5,7-dimethyl- typically involves the condensation of 2-aminopyridine with various carbonyl compounds. One common method is the reaction of 2-aminopyridine with an aldehyde in the presence of a catalyst such as iodine. This reaction proceeds through a series of steps including condensation, tautomerization, cyclization, and oxidative aromatization .
Industrial Production Methods
Industrial production of imidazo[1,2-a]pyridine-2-acetic acid, 5,7-dimethyl- often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles are often applied to minimize the environmental impact of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Imidazo[1,2-a]pyridine-2-acetic acid, 5,7-dimethyl- undergoes various chemical reactions including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Imidazo[1,2-a]pyridine-2-acetic acid, 5,7-dimethyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases including cancer, infections, and inflammatory conditions.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions
Mécanisme D'action
The mechanism of action of imidazo[1,2-a]pyridine-2-acetic acid, 5,7-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate the immune response by interacting with immune cell receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound with similar biological activities.
Imidazo[1,2-a]pyridine-3-acetic acid: Another derivative with different substitution patterns.
Imidazo[1,2-a]pyridine-5-carboxylic acid: A compound with a carboxyl group at the 5-position.
Uniqueness
Imidazo[1,2-a]pyridine-2-acetic acid, 5,7-dimethyl- is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 5,7-dimethyl groups can enhance its stability and selectivity towards certain molecular targets, making it a valuable compound for drug development .
Propriétés
Numéro CAS |
59128-12-0 |
|---|---|
Formule moléculaire |
C11H12N2O2 |
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
2-(5,7-dimethylimidazo[1,2-a]pyridin-2-yl)acetic acid |
InChI |
InChI=1S/C11H12N2O2/c1-7-3-8(2)13-6-9(5-11(14)15)12-10(13)4-7/h3-4,6H,5H2,1-2H3,(H,14,15) |
Clé InChI |
ZRHJTQXCBQNRFX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=NC(=CN2C(=C1)C)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1-Methyl-1H-pyrazol-4-yl)(1,6-diazaspiro[3.3]heptan-1-yl)methanone](/img/structure/B11893999.png)




![6-(Pyridin-3-ylmethoxy)-2-azaspiro[3.3]heptane](/img/structure/B11894055.png)
![7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B11894058.png)
![9-Hydroxy-1,5,6,10B-tetrahydropyrrolo[2,1-A]isoquinolin-3(2H)-one](/img/structure/B11894060.png)

![2-Cyclopentyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11894078.png)


